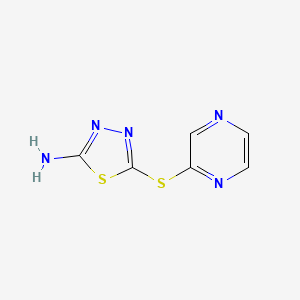

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine typically involves the reaction of pyrazine-2-thiol with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Reactivity at the 2-Amino Group

The 2-amino group exhibits nucleophilic character, enabling reactions such as:

(a) Acylation Reactions

Reaction with chloroacetyl chloride in the presence of anhydrous sodium acetate yields 2-chloroacetamide derivatives . This pathway is analogous to the synthesis of intermediate 2 from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+ClCH2COClNaOAc2-(Chloroacetamido)-5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazole

Key Evidence :

(b) Diazotization and Azo Coupling

Diazotization with NaNO2/HCl followed by coupling with phenolic or naphtholic substrates forms azo derivatives . This mirrors the synthesis of compounds 3 and 4 from 2-amino-5-thiol-1,3,4-thiadiazole .

Example Reaction :

Diazonium salt of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+Phenol→Azophenol derivative

Key Evidence :

Reactivity at the 5-Sulfanyl Group

The pyrazinylsulfanyl group participates in alkylation and oxidation reactions:

(a) Alkylation

Treatment with alkyl halides (e.g., methyl iodide) under basic conditions replaces the sulfanyl hydrogen with an alkyl group. This aligns with the synthesis of 5-methylthio-1,3,4-thiadiazole derivatives .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+CH3IK2CO35-(Methylthio)-1,3,4-thiadiazol-2-amine+Pyrazinyl disulfide

Key Evidence :

(b) Oxidation to Disulfides

Oxidative coupling of the sulfanyl group forms disulfide-linked dimers , a common reaction for thiol-containing heterocycles .

Cyclization and Heterocycle Formation

The 2-amino group facilitates cyclization with carboxylic acids or carbonyl compounds. For example, reaction with benzoyl chloride in the presence of polyphosphate ester (PPE) forms fused thiadiazole-triazole systems , as demonstrated in one-pot syntheses .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+RCOOHPPEFused heterocycle

Key Evidence :

Metal Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals. For instance, complexation with Cu(II) or Fe(III) ions forms stable chelates, as observed in related thiadiazole derivatives .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+CuCl2→Cu(II)-thiadiazole complex

Key Evidence :

Pharmacological Modifications

Derivatives of 2-amino-1,3,4-thiadiazoles bearing sulfanyl groups exhibit antidepressant and anxiolytic activity . Functionalization at the 5-position with pyrazinyl groups may enhance bioavailability or target specificity.

Key Findings :

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives, including 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine, have been extensively studied for their antimicrobial properties. Research has shown that various thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Studies have indicated that certain thiadiazole derivatives can inhibit the growth of cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and apoptosis . Notably, 2-amino-1,3,4-thiadiazole derivatives have been identified as promising scaffolds for developing new anticancer agents .

Case Study: Megazol

One notable derivative is Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole), which has shown effectiveness against trypanosomal infections. Although its development faced challenges due to toxicity concerns, it serves as a lead compound for designing safer alternatives .

Agricultural Applications

Pesticidal Properties

Thiadiazole compounds are also being explored for their pesticidal properties. The incorporation of the pyrazinyl group in this compound enhances its ability to act as a pesticide. Research indicates that these compounds can disrupt the metabolic processes of pests, leading to effective pest control solutions .

Materials Science

Polymeric Applications

In materials science, thiadiazoles are being investigated for their use in polymer synthesis. The unique electronic properties of thiadiazoles make them suitable candidates for creating conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Summary of Research Findings

Mécanisme D'action

The mechanism of action of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylacetamide

- 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylmethanol

Uniqueness

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its sulfur and nitrogen atoms play a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring with a pyrazinyl group that contributes to its biological activity.

Antimicrobial Activity

- Mechanism of Action : The antimicrobial properties of thiadiazole derivatives are often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. The presence of the pyrazinyl group may enhance these effects through synergistic mechanisms.

-

Studies and Findings :

- A study highlighted that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions showed increased potency against Staphylococcus aureus and Escherichia coli .

- In vitro tests indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

- Cell Lines Tested : The anticancer potential of this compound has been evaluated against various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer).

-

Research Findings :

- In vitro assays revealed that the compound exhibited IC50 values of approximately 4.37 µM against HepG-2 cells and 8.03 µM against A-549 cells . These values suggest a potent anti-proliferative effect.

- Molecular docking studies indicated that the compound may inhibit key kinases involved in tumorigenesis, such as CDK9 and STAT3, by interfering with their ATP-binding sites .

Comparative Data Table

| Biological Activity | Test Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial Activity | E. coli | MIC = 32 μg/mL | |

| S. aureus | MIC = 28 μg/mL | ||

| Anticancer Activity | HepG-2 | IC50 = 4.37 μM | |

| A-549 | IC50 = 8.03 μM |

Case Studies

- Antimicrobial Efficacy : A study conducted on various 1,3,4-thiadiazole derivatives demonstrated that compounds with similar structural motifs showed enhanced antimicrobial properties compared to traditional antibiotics. The incorporation of the pyrazinyl group was noted to improve the overall efficacy against resistant strains .

- Antitumor Mechanisms : Research into the anticancer mechanisms revealed that this compound could induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Propriétés

IUPAC Name |

5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S2/c7-5-10-11-6(13-5)12-4-3-8-1-2-9-4/h1-3H,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKAAJWRWINAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)SC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.